



Pfitzner-Moffatt Oxidation of Alcohols: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Dicyclohexylcarbodiimide	
Cat. No.:	B1669883	Get Quote

For researchers, scientists, and drug development professionals, the Pfitzner-Moffatt oxidation offers a mild and selective method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by **dicyclohexylcarbodiimide** (DCC) under nearly neutral conditions, making it particularly suitable for substrates sensitive to harsher oxidizing agents.

First reported by Pfitzner and Moffatt, this oxidation proceeds at room temperature, a notable advantage over many other oxidation protocols.[1][2] The reaction is valued for its ability to oxidize a wide range of alcohols, including allylic, benzylic, and propargylic types, with reported yields often exceeding 70%.[1] A key feature of the Pfitzner-Moffatt oxidation is the avoidance of over-oxidation of primary alcohols to carboxylic acids, a common challenge with stronger oxidants.

However, a significant drawback is the formation of a stoichiometric amount of dicyclohexylurea (DCU) as a byproduct, which is often insoluble and can complicate product purification.[3] Consequently, in many applications, the Pfitzner-Moffatt oxidation has been supplanted by the Swern oxidation, which generally offers higher yields and a more straightforward workup, albeit at cryogenic temperatures.[2]

Mechanism of Action



The Pfitzner-Moffatt oxidation is initiated by the acid-catalyzed activation of DMSO by DCC. This forms a reactive sulfonium intermediate. The alcohol substrate then attacks this intermediate, leading to the formation of an alkoxysulfonium salt. In the presence of a mild base, this salt undergoes an intramolecular rearrangement to yield the desired carbonyl compound, dimethyl sulfide, and the insoluble dicyclohexylurea.[1]

Applications in Research and Drug Development

The mild and selective nature of the Pfitzner-Moffatt oxidation makes it a valuable tool in the synthesis of complex molecules, particularly in the early stages of drug discovery and natural product synthesis.[4] Its ability to tolerate a variety of functional groups allows for the selective oxidation of alcohols in multifunctional compounds without the need for extensive protecting group strategies. The reaction's utility is particularly pronounced when dealing with acid-sensitive substrates where other oxidation methods might fail.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative examples of the Pfitzner-Moffatt oxidation, showcasing its application across various alcohol substrates.



Substrate (Alcohol)	Product (Aldehyd e/Ketone)	Catalyst/ Acid	Solvent(s)	Temp. (°C)	Time (h)	Yield (%)
Benzyl alcohol	Benzaldeh yde	Pyridinium trifluoroace tate	DMSO/Ben zene	Room Temp.	12	~90
Cyclohexa nol	Cyclohexa none	Pyridinium trifluoroace tate	DMSO	Room Temp.	16	~85
1-Octanol	Octanal	Anhydrous Phosphoric Acid	DMSO	Room Temp.	24	~75
Geraniol	Geranial	Pyridinium trifluoroace tate	DMSO/DC M	Room Temp.	8	~80
Cholesterol	Cholesteno ne	Pyridinium trifluoroace tate	DMSO/Ben zene	Room Temp.	48	~70

Experimental Protocols

Protocol 1: General Procedure for the Pfitzner-Moffatt Oxidation of a Primary Alcohol to an Aldehyde

This protocol provides a general method for the oxidation of a primary alcohol, such as benzyl alcohol, to its corresponding aldehyde.

Materials:

- Primary alcohol (e.g., benzyl alcohol, 1.0 eq)
- Dicyclohexylcarbodiimide (DCC, 3.0 eq)
- Anhydrous Dimethyl sulfoxide (DMSO)



- Pyridinium trifluoroacetate (0.5 eq)
- Anhydrous benzene or dichloromethane (DCM)
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMSO and a co-solvent such as benzene or DCM, add pyridinium trifluoroacetate (0.5 eq).
- To this mixture, add a solution of DCC (3.0 eq) in the same co-solvent dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 8 to 24 hours depending on the substrate.
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU.
- Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the pure aldehyde.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone and Workup for DCU Removal



This protocol details the oxidation of a secondary alcohol, for instance, cyclohexanol, and includes a specific workup procedure to address the removal of the dicyclohexylurea byproduct.

Materials:

- Secondary alcohol (e.g., cyclohexanol, 1.0 eq)
- Dicyclohexylcarbodiimide (DCC, 3.0 eq)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Anhydrous phosphoric acid (catalytic amount)
- Anhydrous diethyl ether
- · Oxalic acid or Malic acid
- Water
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

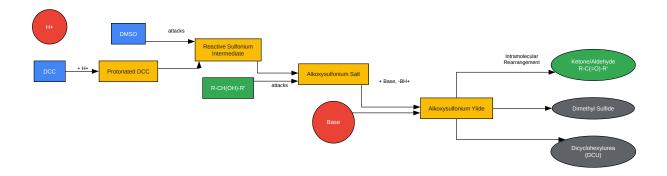
- Dissolve the secondary alcohol (1.0 eq) in anhydrous DMSO.
- Add a catalytic amount of anhydrous phosphoric acid to the solution.
- Add DCC (3.0 eq) portion-wise to the stirred solution at room temperature.
- Allow the reaction to stir at room temperature for 12-48 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture in an ice bath and add an excess of a
 solution of oxalic acid or malic acid in water to precipitate the remaining DCC and DCU as
 the corresponding oxalates or malates, which are more easily filtered.



- Stir the mixture for 30 minutes, then filter to remove the precipitated solids.
- Transfer the filtrate to a separatory funnel and extract the product with diethyl ether.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by silica gel chromatography to yield the pure ketone.

Visualizing the Pfitzner-Moffatt Oxidation

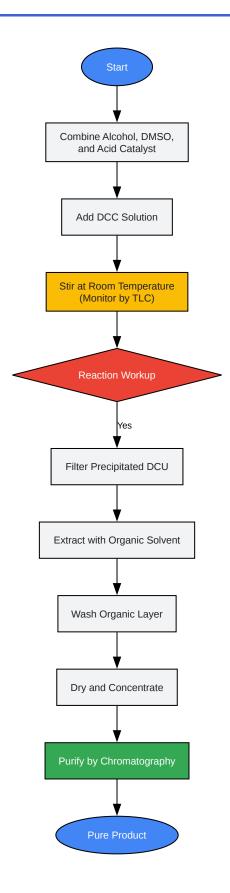
Diagrams of the signaling pathways, experimental workflows, and logical relationships are provided below using Graphviz (DOT language).



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Caption: Reaction mechanism of the Pfitzner-Moffatt oxidation.





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Caption: General experimental workflow for Pfitzner-Moffatt oxidation.



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